molecular formula C33H55NO3 B12278131 2-(Methylamino)ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

2-(Methylamino)ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B12278131
M. Wt: 513.8 g/mol
InChI Key: CBOUOGWEDQDHDX-UHFFFAOYSA-N
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Description

2-(Methylamino)ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic compound belonging to the class of triterpenoids. This compound is characterized by its intricate structure, which includes multiple methyl groups and a hydroxyl group, making it a significant subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves cyclization reactions to form the tetradecahydropicene core.

    Functional group modifications: Introduction of hydroxyl and carboxylate groups through oxidation and esterification reactions.

    Addition of the 2-(Methylamino)ethyl group: This step involves nucleophilic substitution reactions to attach the methylaminoethyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The methylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylamino)ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The methylaminoethyl group may enhance its solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C33H55NO3

Molecular Weight

513.8 g/mol

IUPAC Name

2-(methylamino)ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C33H55NO3/c1-28(2)15-17-33(27(36)37-20-19-34-8)18-16-31(6)22(23(33)21-28)9-10-25-30(5)13-12-26(35)29(3,4)24(30)11-14-32(25,31)7/h9,23-26,34-35H,10-21H2,1-8H3

InChI Key

CBOUOGWEDQDHDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCCNC)C

Origin of Product

United States

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